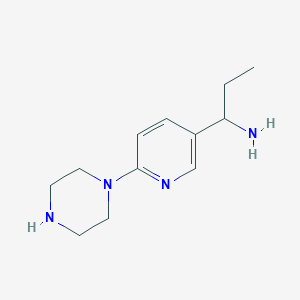
1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-amine is a compound that features a piperazine ring attached to a pyridine ring, with a propan-1-amine group. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
合成路线和反应条件: 1-(6-(哌嗪-1-基)吡啶-3-基)丙烷-1-胺的合成通常涉及多步骤程序。一种常见的方法包括亲核取代反应,其中哌嗪衍生物在受控条件下与吡啶衍生物反应。反应可能需要碱,如氢化钠,以及二甲基甲酰胺等溶剂来促进反应过程。
工业生产方法: 在工业环境中,可以使用连续流反应器放大该化合物的生产,以确保质量和收率的一致性。反应条件经过优化以保持所需的温度和压力,产物通过结晶或色谱等技术进行纯化。
化学反应分析
反应类型: 1-(6-(哌嗪-1-基)吡啶-3-基)丙烷-1-胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 可以使用锂铝氢化物等还原剂进行还原反应。
取代: 该化合物可以参与亲核取代反应,其中哌嗪或吡啶环被不同的官能团取代。
常见试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的锂铝氢化物。
取代: 二甲基甲酰胺中的氢化钠。
主要形成的产物:
氧化: 形成相应的N-氧化物。
还原: 形成还原胺衍生物。
取代: 形成取代的哌嗪或吡啶衍生物。
科学研究应用
1-(6-(哌嗪-1-基)吡啶-3-基)丙烷-1-胺在科学研究中具有多种应用:
化学: 用作合成复杂有机分子的结构单元。
生物学: 研究其作为受体结合研究中配体的潜力。
医学: 探索其潜在的治疗效果,包括抗菌和抗精神病活性。
工业: 用于开发新材料和化学工艺。
作用机制
1-(6-(哌嗪-1-基)吡啶-3-基)丙烷-1-胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与受体或酶结合,调节其活性。例如,它可能在某些神经递质受体处充当拮抗剂或激动剂,影响信号转导通路和细胞反应。
类似化合物:
6-(哌嗪-1-基)吡啶-3-胺: 具有类似的核心结构,但缺少丙烷-1-胺基。
3-(哌嗪-1-基)-1,2-苯并噻唑: 包含哌嗪环,但连接到苯并噻唑部分而不是吡啶。
独特性: 1-(6-(哌嗪-1-基)吡啶-3-基)丙烷-1-胺由于同时存在哌嗪和吡啶环以及丙烷-1-胺基而具有独特性。这种组合提供了独特的化学性质和潜在的生物活性,使其成为各种研究和工业应用的宝贵化合物。
相似化合物的比较
6-(Piperazin-1-yl)pyridin-3-amine: Shares a similar core structure but lacks the propan-1-amine group.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine ring but is attached to a benzothiazole moiety instead of pyridine.
Uniqueness: 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-amine is unique due to the presence of both the piperazine and pyridine rings, along with the propan-1-amine group. This combination provides distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
生物活性
1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-amine, a compound featuring a piperazine moiety attached to a pyridine ring, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic uses.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H22N4 |
| Molecular Weight | 234.34 g/mol |
| CAS Number | 1355232-44-8 |
Research indicates that this compound acts primarily as a dopamine D3 receptor agonist . It exhibits selective activity towards the D3 receptor, which is implicated in various neurological processes, including mood regulation and neuroprotection.
Receptor Interaction
In functional assays, this compound demonstrated an effective agonistic action at the D3 receptor with an EC50 value of approximately 710 nM . Notably, it showed no significant activity at the D2 receptor, indicating a selective profile that could minimize side effects typically associated with broader dopamine receptor activation .
Neuroprotective Effects
Studies have highlighted the neuroprotective properties of D3 receptor agonists in models of neurodegeneration. For instance, in animal models treated with neurotoxins such as MPTP and 6-OHDA, compounds similar to this compound have shown significant protective effects against dopaminergic neuron loss . This suggests potential applications in treating Parkinson's disease and other neurodegenerative disorders.
Antidepressant Activity
The modulation of serotonin and dopamine pathways also positions this compound as a candidate for antidepressant therapies. Its ability to selectively activate D3 receptors may contribute to mood enhancement without the adverse effects linked to non-selective dopamine agonists .
Study 1: Neuroprotection in MPTP Models
A study involving MPTP-induced neurodegeneration demonstrated that administration of D3-selective agonists led to reduced motor deficits and preservation of dopaminergic neurons. The results indicated that compounds like this compound could serve as novel therapeutic agents for Parkinson's disease management.
Study 2: Behavioral Studies in Rodents
Behavioral assessments in rodent models revealed that administration of this compound resulted in enhanced exploratory behavior and reduced anxiety-like symptoms, supporting its potential as an anxiolytic agent .
属性
分子式 |
C12H20N4 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
1-(6-piperazin-1-ylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H20N4/c1-2-11(13)10-3-4-12(15-9-10)16-7-5-14-6-8-16/h3-4,9,11,14H,2,5-8,13H2,1H3 |
InChI 键 |
UTSDIMKUCDOSDJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CN=C(C=C1)N2CCNCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















